7-Chloro-4-(4-{[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfonyl}piperazin-1-yl)quinoline
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Overview
Description
7-Chloro-4-(4-{[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfonyl}piperazin-1-yl)quinoline is a complex organic compound with a unique structure that includes a quinoline core, a piperazine ring, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-(4-{[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfonyl}piperazin-1-yl)quinoline typically involves multiple steps. One common approach starts with the preparation of the precursor N-(Prop-2-yn-1-yl)-7-chloroquinolin-4-amine. This precursor is then subjected to a series of reactions, including sulfonylation and cyclization, to form the final compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed to monitor the reaction progress and purify the final product .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-(4-{[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfonyl}piperazin-1-yl)quinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or other reduced forms.
Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various substituted quinoline derivatives .
Scientific Research Applications
Chemistry
In chemistry, 7-Chloro-4-(4-{[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfonyl}piperazin-1-yl)quinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
Biologically, this compound has shown potential as an antimicrobial and antimalarial agent. Studies have demonstrated its activity against various strains of bacteria and malaria parasites .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. It has shown promise in preclinical studies as an anticancer agent, particularly against breast and colon cancer cell lines .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its sulfonyl groups make it a valuable intermediate in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 7-Chloro-4-(4-{[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfonyl}piperazin-1-yl)quinoline involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes, such as reverse transcriptase in HIV, by binding to their active sites and preventing their normal function . Additionally, its antimalarial activity is attributed to its ability to interfere with the parasite’s metabolic processes .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-4-(piperazin-1-yl)quinoline: This compound shares the quinoline and piperazine core but lacks the sulfonyl groups, making it less versatile in certain applications.
7-Methoxy-4-(piperazin-1-yl)quinoline: Similar in structure but with a methoxy group instead of a chloro group, affecting its reactivity and biological activity.
6-Bromo-4-(piperazin-1-yl)quinoline: The presence of a bromo group instead of a chloro group can lead to different chemical and biological properties.
Uniqueness
The uniqueness of 7-Chloro-4-(4-{[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfonyl}piperazin-1-yl)quinoline lies in its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. Its sulfonyl groups, in particular, make it a valuable intermediate for further chemical modifications and applications .
Properties
Molecular Formula |
C23H25ClN4O4S2 |
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Molecular Weight |
521.1 g/mol |
IUPAC Name |
7-chloro-4-[4-[(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)sulfonyl]piperazin-1-yl]quinoline |
InChI |
InChI=1S/C23H25ClN4O4S2/c1-33(29,30)28-10-2-3-17-15-19(5-7-22(17)28)34(31,32)27-13-11-26(12-14-27)23-8-9-25-21-16-18(24)4-6-20(21)23/h4-9,15-16H,2-3,10-14H2,1H3 |
InChI Key |
GADRTHYPBJRCSY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=C5C=CC(=CC5=NC=C4)Cl |
Origin of Product |
United States |
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